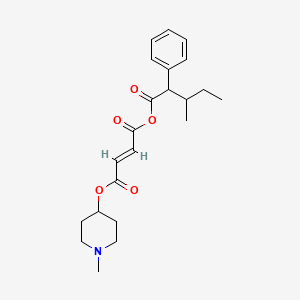
Alanine, N-piperonyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine, N-piperonyl- is a derivative of the amino acid alanine, where the amino group is substituted with a piperonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-piperonyl- typically involves the reaction of alanine with piperonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of alanine attacks the electrophilic carbon of piperonyl chloride, resulting in the formation of Alanine, N-piperonyl-.
Industrial Production Methods: Industrial production of Alanine, N-piperonyl- can be achieved through a similar synthetic route, but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Alanine, N-piperonyl- can undergo oxidation reactions, where the piperonyl group is oxidized to form piperonal.
Reduction: The compound can also be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Piperonal
Reduction: Piperonyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Alanine, N-piperonyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of fine chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of Alanine, N-piperonyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperonyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
- Alanine, N-benzyl-
- Alanine, N-phenyl-
- Alanine, N-methyl-
Comparison: Alanine, N-piperonyl- is unique due to the presence of the piperonyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, Alanine, N-piperonyl- may exhibit different reactivity and binding characteristics, making it suitable for specific applications where other derivatives may not be as effective.
Propiedades
Número CAS |
17834-19-4 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-ylmethylamino)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(11(13)14)12-5-8-2-3-9-10(4-8)16-6-15-9/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
Clave InChI |
LMYHQSMZZIZIOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NCC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)



![(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate](/img/structure/B14751869.png)


![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)



![4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)
![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14751909.png)
